molecular formula C12H15NO2 B6260049 methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers CAS No. 1290610-04-6

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, Mixture of diastereomers

Cat. No.: B6260049
CAS No.: 1290610-04-6
M. Wt: 205.3
InChI Key:
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Description

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. Tetrahydroquinolines are known for their diverse biological activities and are often used in pharmaceutical research and development.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones.

  • Modern Approaches: Recent advancements include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the tetrahydroquinoline core.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is typically produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure high yield and purity.

  • Continuous Flow Chemistry: Some manufacturers are adopting continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of side reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the tetrahydroquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Quinoline Derivatives: Oxidation products include quinoline and its derivatives.

  • Amines: Reduction products are typically amines, which can be further functionalized.

  • Substituted Tetrahydroquinolines: Substitution reactions yield various substituted tetrahydroquinolines with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of tetrahydroquinoline derivatives in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the development of new drugs and agrochemicals due to its versatile chemical properties.

Comparison with Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: This compound is structurally similar but differs in the position of the carboxylate group.

  • Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: This compound has an ethyl group instead of a methyl group at the 2-position.

Uniqueness: Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other tetrahydroquinolines.

Properties

CAS No.

1290610-04-6

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

90

Origin of Product

United States

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